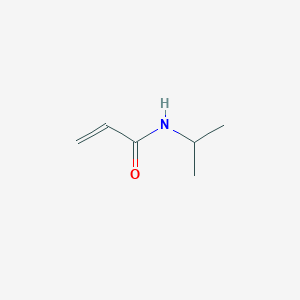
2,4,4-Trimethyl-5-methylidene-3H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-5-methylidene-3H-pyrrole, commonly known as TMP, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMP is a pyrrole derivative that is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of TMP is not fully understood. However, it has been proposed that TMP exerts its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. TMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
TMP has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. TMP has also been found to exhibit antitumor properties and has been studied as a potential treatment for various types of cancer. Additionally, TMP has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, which make it a potential candidate for the development of new drugs. However, there are also some limitations to using TMP in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, the synthesis of TMP is a multi-step process that can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of TMP. One area of research is the development of new drugs based on the structure of TMP. The antibacterial, antifungal, and antitumor properties of TMP make it a potential candidate for the development of new antibiotics and anticancer drugs. Another area of research is the study of the mechanism of action of TMP. Understanding how TMP exerts its biological effects can provide insights into the development of new drugs that target specific enzymes and proteins. Additionally, the neuroprotective effects of TMP make it a potential candidate for the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential applications of TMP in scientific research.
Conclusion:
In conclusion, TMP is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and exhibits various biochemical and physiological effects. TMP has been found to exhibit antibacterial, antifungal, and antitumor properties, as well as neuroprotective effects. While there are some limitations to using TMP in lab experiments, its potential applications in the development of new drugs make it an important area of research. Further research is needed to fully understand the potential applications of TMP in scientific research.
合成法
TMP is synthesized through a multi-step process that involves the condensation of 2,4,4-trimethyl-2-cyclohexen-1-one with ammonia and formaldehyde. The resulting product is then subjected to a series of reactions that involve oxidation, cyclization, and dehydrogenation. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
科学的研究の応用
TMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antibacterial, antifungal, and antitumor properties. TMP has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
110466-34-7 |
|---|---|
製品名 |
2,4,4-Trimethyl-5-methylidene-3H-pyrrole |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
2,4,4-trimethyl-5-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h2,5H2,1,3-4H3 |
InChIキー |
SHBMAYMOUQLZPZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)C(C1)(C)C |
正規SMILES |
CC1=NC(=C)C(C1)(C)C |
同義語 |
2H-Pyrrole,3,4-dihydro-3,3,5-trimethyl-2-methylene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




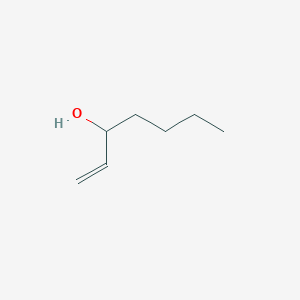
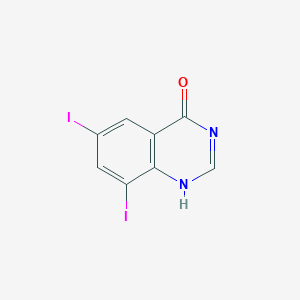
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

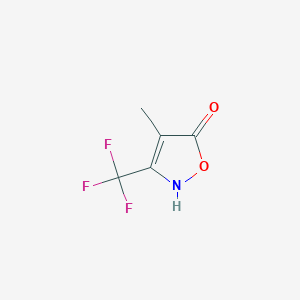
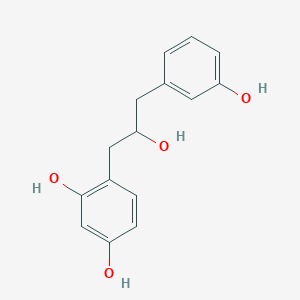
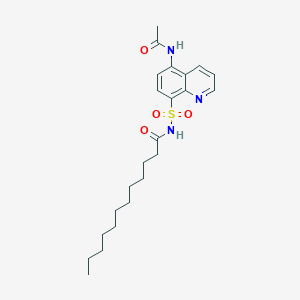


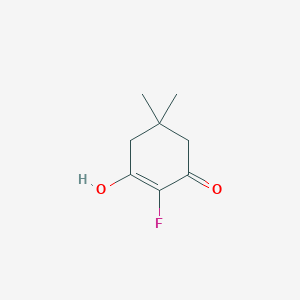
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

